![molecular formula C17H16N2O2S B10947336 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B10947336.png)
3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a methoxyphenyl group, and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and optimized reaction conditions can significantly reduce the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylquinazolinone: Lacks the sulfanyl group but shares the quinazolinone core.
2-sulfanylquinazolinone: Lacks the methoxyphenyl group but contains the sulfanyl group and quinazolinone core.
4-methoxyphenylsulfanylquinazolinone: Contains both the methoxyphenyl and sulfanyl groups but may have different substitution patterns.
Uniqueness
3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone is unique due to the specific combination of the methoxyphenyl and sulfanyl groups attached to the quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-11(12-7-9-13(21-2)10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)22/h3-11H,1-2H3,(H,18,22) |
InChI Key |
JPAFZNBWVKXGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.